1,6-Bis(4-m-tolylpiperazin-1-yl)hexane
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Overview
Description
1,6-bis(4-m-tolylpiperazin-1-yl)hexane is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features two piperazine rings substituted with m-tolyl groups, connected by a hexane linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-m-tolylpiperazine in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dimethylformamide.
Base: Potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen atoms.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(4-m-tolylpiperazin-1-yl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine rings can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine rings.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1,6-bis(4-m-tolylpiperazin-1-yl)hexane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent targeting dopamine and serotonin receptors.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane involves its interaction with specific molecular targets:
Molecular Targets: Dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors.
Pathways Involved: The compound acts as a ligand, binding to these receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(4-m-tolylpiperazin-1-yl)butane
- 1,8-bis(4-m-tolylpiperazin-1-yl)octane
- 1,6-bis(4-phenylpiperazin-1-yl)hexane
Uniqueness
1,6-bis(4-m-tolylpiperazin-1-yl)hexane is unique due to its specific substitution pattern and hexane linker, which confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C28H42N4 |
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Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-[6-[4-(3-methylphenyl)piperazin-1-yl]hexyl]piperazine |
InChI |
InChI=1S/C28H42N4/c1-25-9-7-11-27(23-25)31-19-15-29(16-20-31)13-5-3-4-6-14-30-17-21-32(22-18-30)28-12-8-10-26(2)24-28/h7-12,23-24H,3-6,13-22H2,1-2H3 |
InChI Key |
CQEUVRXXXLSTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCCCN3CCN(CC3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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